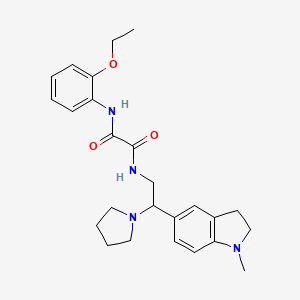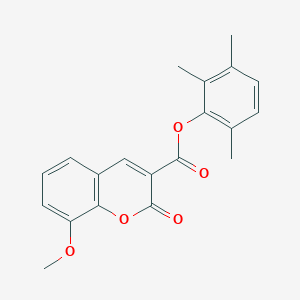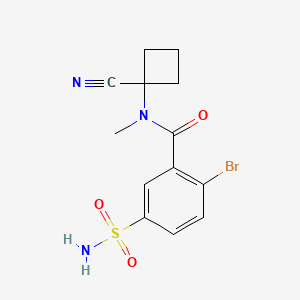![molecular formula C21H21N3O2S B2635763 N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide CAS No. 476458-23-8](/img/structure/B2635763.png)
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a methoxyphenyl group, a dihydrothieno[3,4-c]pyrazol group, and a phenylpropanamide group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the methoxyphenyl group might undergo reactions typical of ethers and aromatic compounds, while the dihydrothieno[3,4-c]pyrazol group might participate in reactions typical of heterocycles .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have focused on synthesizing and characterizing pyrazole derivatives, which include compounds structurally similar to N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide. For instance, the synthesis and cytotoxicity of new pyrazoline and pyrazolo[1,5-a]pyrimidine derivatives have been explored, indicating potential applications in designing compounds with cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014). Another study on the synthesis, spectral, and X-ray crystal structure of a novel pyrazole derivative highlighted its thermo-optical studies and molecular docking, suggesting its application in material science and bioactivity prediction (Kumara, Kumar, Kumar, & Lokanath, 2018).
Anticancer and Antiviral Activities
Several studies have examined the anticancer and antiviral activities of pyrazoline derivatives. For example, new 2-pyrazoline-substituted 4-thiazolidinones were synthesized and tested for their in vitro anticancer activity, with some compounds showing selective inhibition of leukemia cell lines (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Corrosion Inhibition
Research into the potential role of pyrazoline derivatives in corrosion inhibition has shown that these compounds can enhance the corrosion resistance of mild steel in acidic solutions. This suggests their application in industries where metal preservation is critical (Lgaz, Saha, Chaouiki, et al., 2020).
Antimicrobial and Antioxidant Activities
Pyrazoline derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating their potential as leads for developing new antimicrobial and antioxidant agents. For instance, microwave-assisted synthesis of pyrazoline derivatives demonstrated their efficacy in inhibiting bacterial and fungal strains, also highlighting their good inhibitor properties against DNA gyrase (Ashok, Rangu, Rao, et al., 2016).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-17-10-8-16(9-11-17)24-21(18-13-27-14-19(18)23-24)22-20(25)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMJSBXNBISPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)




![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)



![2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester](/img/structure/B2635698.png)


